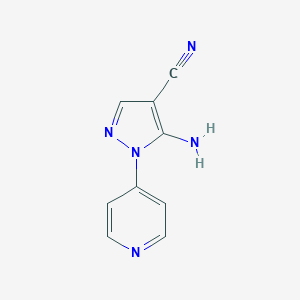

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a compound containing the pyrazole ring. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the amino and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as nucleophilic substitution or addition reactions, due to the presence of the amino and carbonitrile groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carbonitrile groups could make the compound more soluble in polar solvents .Scientific Research Applications

Antifungal Applications

This compound has shown potential in the development of antifungal agents. Researchers have synthesized derivatives with significant efficacy against strains of the genera Candida , Geotrichum , Rhodotorula , and Saccharomyces . These derivatives have been found to be more effective than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa , with MIC values ≤ 25 µg/mL .

Anticancer Screening

The structural analogs of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have been evaluated for their anticancer properties. In vitro cytotoxicity studies on the NCI-60 cell line panel have been conducted to assess the potential of these compounds as anticancer agents .

Antimicrobial Activity

The compound’s derivatives are part of the triazole class, which is known for its versatile biological activities. They have been used to synthesize new entities with increased antimicrobial action, particularly against multidrug-resistant pathogens .

Pharmaceutical Research

In pharmaceutical chemistry, triazole derivatives, which include the core structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, are used in a variety of drug classes. These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .

High-Energy Materials

Compounds containing high nitrogen content, such as triazole derivatives, have attracted interest for their applications in high-energy materials. They are explored for use in propellants, explosives, and pyrotechnics due to their energetic properties .

Synthesis of Hybrid Molecules

The compound is used in the synthesis of hybrid molecules by substituting different pharmacophores into one structure. This approach leads to compounds with enhanced biological activity, which is crucial in the development of new pharmaceuticals .

Antiviral Research

The triazole nucleus, present in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, is a key component in the synthesis of antiviral drugs. These compounds have been shown to bind effectively with enzymes and receptors in the biological system, displaying significant antiviral activity .

Development of Antidiabetic Agents

Derivatives of this compound have been investigated for their potential as antidiabetic agents. The triazole class has been associated with compounds that exhibit antidiabetic properties, making them a valuable target for new therapeutic developments .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFNOQKDZGZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548290 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

106898-37-7 |

Source

|

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

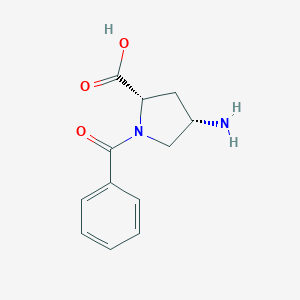

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

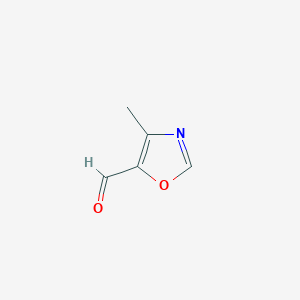

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)